PF-06380101
PF-06380101
PF-06380101 is a proprietary microtubule inhibitor (MTI).
Brand Name:
Vulcanchem
CAS No.:
1436391-86-4
VCID:
VC0539169
InChI:
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1
SMILES:
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N
Molecular Formula:
C39H62N6O6S
Molecular Weight:
743.02
PF-06380101
CAS No.: 1436391-86-4
Inhibitors
VCID: VC0539169
Molecular Formula: C39H62N6O6S
Molecular Weight: 743.02
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1436391-86-4 |
---|---|
Product Name | PF-06380101 |
Molecular Formula | C39H62N6O6S |
Molecular Weight | 743.02 |
IUPAC Name | (2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |
Standard InChI | InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 |
Standard InChIKey | QAAFNSMAIAVCHE-BZLYQNAUSA-N |
SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N |
Appearance | Solid powder |
Description | PF-06380101 is a proprietary microtubule inhibitor (MTI). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PF-06380101; PF 06380101; PF06380101; Auristatin 0101; AUR-0101; AUR 0101; AUR0101; |
Reference | 1: Strop P, Tran TT, Dorywalska M, Delaria K, Dushin R, Wong OK, Ho WH, Zhou D, Wu A, Kraynov E, Aschenbrenner L, Han B, O'Donnell CJ, Pons J, Rajpal A, Shelton DL, Liu SH. RN927C, a Site-Specific Trop-2 Antibody-Drug Conjugate (ADC) with Enhanced Stability, Is Highly Efficacious in Preclinical Solid Tumor Models. Mol Cancer Ther. 2016 Nov;15(11):2698-2708. Epub 2016 Aug 31. PubMed PMID: 27582525. 2: Maderna A, Doroski M, Subramanyam C, Porte A, Leverett CA, Vetelino BC, Chen Z, Risley H, Parris K, Pandit J, Varghese AH, Shanker S, Song C, Sukuru SC, Farley KA, Wagenaar MM, Shapiro MJ, Musto S, Lam MH, Loganzo F, O'Donnell CJ. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. J Med Chem. 2014 Dec 26;57(24):10527-43. doi: 10.1021/jm501649k. Epub 2014 Dec 9. PubMed PMID: 25431858. 3: Rago B, Tumey LN, Wei C, Barletta F, Clark T, Hansel S, Han X. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. Bioconjug Chem. 2017 Feb 15;28(2):620-626. doi: 10.1021/acs.bioconjchem.6b00695. Epub 2017 Jan 31. PubMed PMID: 28140559. |
PubChem Compound | 71569947 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume